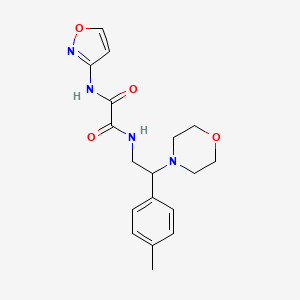

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-13-2-4-14(5-3-13)15(22-7-10-25-11-8-22)12-19-17(23)18(24)20-16-6-9-26-21-16/h2-6,9,15H,7-8,10-12H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFCVWZTBNRVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.

Formation of the Oxalamide Group: The oxalamide group is typically formed through the reaction of an oxalyl chloride with an amine, resulting in the formation of the desired oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human prostate cancer cells and other malignancies, with IC50 values indicating effective potency in inhibiting tumor growth .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes linked to cancer progression. For example, it may interact with cyclooxygenase (COX) enzymes, which are critical targets in cancer therapy .

Therapeutic Applications

The therapeutic potential of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide spans several areas:

- Cancer Treatment : Due to its anticancer properties, this compound is being explored as a candidate for developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further investigation .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This application is still under investigation but highlights the versatility of the compound in addressing various health issues .

Case Studies and Research Findings

Recent research has provided insights into the efficacy and mechanisms of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, with varying degrees of sensitivity observed across different types of cancer .

- Molecular Docking Studies : Computational studies have indicated potential binding sites on target enzymes, supporting the hypothesis that this compound could serve as a lead for drug development aimed at enzyme inhibition related to cancer pathways .

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

Oxalamides exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key oxalamide derivatives:

Key Observations:

Substituent Effects on Functionality: Isoxazol-3-yl (target compound): This heterocyclic group may enhance binding to biological targets due to its electron-rich nature and hydrogen-bonding capacity, similar to pyridyl groups in S336 . Morpholino-p-tolyl (target compound): The morpholino ring improves water solubility, contrasting with lipophilic groups like adamantyl () or 2,4-dimethoxybenzyl (S336) . Pyridin-2-yl (S336): Facilitates receptor interaction (e.g., umami taste receptor hTAS1R1/hTAS1R3) , whereas the target compound’s isoxazole may serve a similar role in undiscovered applications.

Metabolic Stability: S336 and related flavor agents undergo rapid hepatic metabolism without amide bond cleavage, likely due to steric hindrance from substituents . The morpholino group in the target compound may either impede or accelerate metabolism, depending on steric and electronic effects.

Toxicity and Regulatory Status: S336 and analogs (No. 1769, 1770) have established NOELs of 100 mg/kg/day and regulatory approval as flavor agents . The target compound’s safety profile remains unstudied, though morpholino groups are generally considered low-risk in pharmaceuticals.

Synthetic Accessibility :

- Oxalamides in (e.g., adamantyl derivatives) are synthesized via multi-step reactions involving ethyl oxalate and amines , a method likely applicable to the target compound.

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

- Molecular Formula : C18H22N4O4

- Molecular Weight : 358.4 g/mol

- CAS Number : 899955-37-4

Synthesis Methods

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multicomponent reactions which are noted for their efficiency and atom economy. A common synthetic route includes the reaction of β-ketoesters, hydroxylamine, and aromatic aldehydes under mild conditions, often facilitated by photochemical methods to reduce reaction times .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The isoxazole ring and morpholine moiety allow the compound to bind to specific enzymes and proteins, potentially inhibiting their activity. This interaction can influence several biochemical pathways, thereby affecting cellular processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Protein Binding : It can bind to proteins, altering their function and potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exhibits promising anticancer properties by inhibiting the expression of certain proteins linked to tumor growth. For instance, studies have shown that it can suppress AIMP2-DX2 expression, which is associated with enhanced cancer cell proliferation .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibits cancer cell lines by targeting specific molecular pathways involved in cell survival and proliferation.

- Enzyme Modulation : Research has shown that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can modulate the activity of various enzymes, suggesting its potential as a therapeutic agent in metabolic disorders .

- Comparative Studies : When compared to similar compounds, N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide displayed unique biological properties due to its structural characteristics, which enhance its interaction with biological targets.

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide?

- Methodology : Synthesis typically involves multi-step coupling reactions. For example:

Step 1 : React 2-(p-tolyl)ethylamine with morpholine under catalytic conditions to form the morpholino-ethyl intermediate.

Step 2 : Couple the intermediate with isoxazol-3-ylamine using oxalyl chloride or ethyl oxalyl chloride as the bridging agent.

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. For oxalamide derivatives, yields range from 36% to 64% depending on steric hindrance and purification methods .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, morpholine protons at δ 3.3–3.7 ppm). NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .

- Mass Spectrometry : ESI/APCI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for coordination chemistry applications .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Approach :

Variation of Substituents : Replace the isoxazole ring with thiophene or furan to assess electronic effects on target binding .

Morpholine Modifications : Substitute morpholine with piperidine or thiomorpholine to evaluate steric/electronic impacts on solubility and activity .

- Case Study : In cytochrome P450 inhibition, oxalamides with electron-withdrawing groups on the aryl ring showed enhanced binding affinity (IC < 1 µM) .

Q. How can contradictions in biological activity data between studies be resolved?

- Root Causes : Discrepancies may arise from:

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration affecting compound solubility).

- Stereochemical Purity : Unresolved enantiomers (e.g., oxalamides synthesized as racemic mixtures vs. isolated stereoisomers) .

- Resolution :

- Reproducibility Checks : Standardize protocols (e.g., enzyme source, buffer composition).

- Chiral HPLC : Isolate stereoisomers and test individually .

Q. What methodologies are employed to study its coordination chemistry in metal-organic frameworks (MOFs)?

- Experimental Design :

Ligand Design : Utilize the oxalamide’s bidentate binding sites (amide and morpholine N/O) to coordinate transition metals (e.g., Cu, Fe) .

Magnetic Studies : Measure magnetic susceptibility to assess spin-spin interactions in polynuclear complexes .

Q. How does the compound’s electronic profile influence its interactions with biological targets?

- Computational Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.